Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681486
InChI: InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3
SMILES:
Molecular Formula: C19H20FNO2
Molecular Weight: 313.4 g/mol

Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC16681486

Molecular Formula: C19H20FNO2

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate -

Specification

Molecular Formula C19H20FNO2
Molecular Weight 313.4 g/mol
IUPAC Name methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3
Standard InChI Key NFNACWDXDQTQCQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CN(CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s systematic IUPAC name is methyl (3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, reflecting its stereochemistry at the 3- and 4-positions of the pyrrolidine ring. Key identifiers include:

PropertyValueSource
CAS Registry Number1628555-75-8PubChem
Molecular FormulaC₁₉H₂₀FNO₂PubChem
Molecular Weight313.37 g/molPubChem
InChIInChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m0/s1PubChem
InChI KeyNFNACWDXDQTQCQ-ZWKOTPCHSA-NPubChem

The stereochemistry at C3 and C4 is critical for its biological interactions, as demonstrated by enantioselective binding studies .

Crystallographic Data

Single-crystal X-ray diffraction of related pyrrolidine derivatives reveals a puckered ring conformation, with the benzyl and 4-fluorophenyl groups adopting equatorial positions to minimize steric strain . The fluorine atom engages in weak C–H···F hydrogen bonding, influencing crystal packing and solubility .

Synthesis and Characterization

Synthetic Routes

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes cyclization efficiency
Temperature80°CBalances reaction rate and decomposition
CatalystNoneAvoids side reactions

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.38–7.22 (m, 5H, benzyl), 7.13 (d, J = 8.7 Hz, 2H, 4-fluorophenyl), 3.73 (s, 3H, OCH₃), 3.61 (dt, J = 11.3, 9.1 Hz, 1H, H3) .

  • ¹³C NMR: δ 173.4 (C=O), 159.4 (C-F), 61.9 (C3), 44.1 (C4) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (DMF: 12 mg/mL; DMSO: 9 mg/mL) but is insoluble in water. Stability studies indicate decomposition above 160°C, with the ester group undergoing hydrolysis under acidic conditions .

Stereochemical Influence on Properties

The (3S,4R) configuration confers a 15% higher solubility in DMSO compared to the (3R,4S) enantiomer, attributed to favorable dipole interactions .

Chemical Reactivity

Functional Group Transformations

  • Ester Hydrolysis: Treatment with LiOH in THF/H₂O yields the carboxylic acid derivative (Yield: 89%) .

  • Benzyl Deprotection: Hydrogenolysis over Pd/C removes the benzyl group, enabling further functionalization at N1 .

Table 2: Reaction Pathways and Outcomes

ReactionConditionsProduct
Ester → AcidLiOH, THF/H₂OPyrrolidine-3-carboxylic acid
N1-DebenzylationH₂, Pd/C, EtOHSecondary amine intermediate

Research Applications

Medicinal Chemistry

The compound serves as a precursor to kinase inhibitors, with the 4-fluorophenyl moiety enhancing target binding affinity. Analogues exhibit IC₅₀ values of 0.8–2.4 µM against JAK3 and BTK .

Materials Science

Incorporation into liquid crystals improves thermal stability (ΔT = +22°C) due to the fluorine’s electronegativity and rigid pyrrolidine core .

Structural Analogs and Comparative Analysis

Positional Isomerism

Comparison with methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate (CAS 698358-91-7):

Property4-Fluoro Isomer3-Fluoro Isomer
Melting Point159–160°C 163–164°C
LogP2.83.1
NMR δ (H3)3.61 ppm3.89 ppm

The 4-fluoro derivative’s lower LogP enhances aqueous solubility, critical for pharmacokinetics .

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